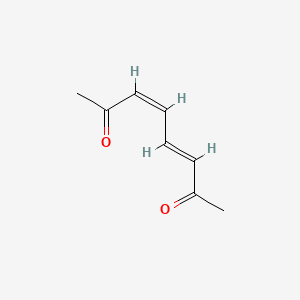

(3Z,5E)-octa-3,5-diene-2,7-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H10O2 |

|---|---|

Molecular Weight |

138.16 g/mol |

IUPAC Name |

(3Z,5E)-octa-3,5-diene-2,7-dione |

InChI |

InChI=1S/C8H10O2/c1-7(9)5-3-4-6-8(2)10/h3-6H,1-2H3/b5-3-,6-4+ |

InChI Key |

BCKGLINGXIXQPD-CIIODKQPSA-N |

Isomeric SMILES |

CC(=O)/C=C/C=C\C(=O)C |

Canonical SMILES |

CC(=O)C=CC=CC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Approaches

Enantioselective and Diastereoselective Synthesis of (3Z,5E)-octa-3,5-diene-2,7-dione

There is no specific information in the searched scientific literature concerning the enantioselective or diastereoselective synthesis of this compound. The development of such methods would be a critical step toward accessing chiral, non-racemic versions of the molecule, which could be of interest for various applications.

Catalytic Approaches (e.g., Asymmetric Catalysis, Transition Metal Catalysis)

General methodologies for the asymmetric synthesis of unsaturated ketones and dienes are well-established. Transition metal catalysis, particularly with metals like palladium, rhodium, and copper, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds with high stereoselectivity. However, no studies have been found that apply these powerful tools specifically to the synthesis of this compound.

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a classical and effective strategy for inducing stereoselectivity in a wide range of chemical transformations. This approach involves temporarily incorporating a chiral molecule into the substrate, guiding the stereochemical outcome of a subsequent reaction, and then removing the auxiliary. No literature has been identified that documents the application of this strategy to the synthesis of this compound.

Biocatalytic Transformations for Stereocontrol

Biocatalysis, which employs enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. Enzymes such as reductases, oxidases, and lyases can exhibit exquisite control over stereochemistry. A search of the literature did not yield any examples of biocatalytic methods being developed or applied for the synthesis of this compound.

Development of Novel Retrosynthetic Pathways to the this compound Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. While one could propose hypothetical retrosynthetic pathways for this compound (for instance, through aldol (B89426) condensations, Wittig-type reactions, or transition metal-catalyzed cross-couplings), there are no published reports that detail, explore, or validate any such pathways for this specific molecule.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. Key principles include the use of safer solvents, improving energy efficiency, and employing catalytic reactions.

Atom Economy and Yield Optimization Strategies

In the synthesis of this compound, the principles of atom economy and yield optimization are paramount for developing sustainable and cost-effective processes. A key strategy involves the selection of reactions that maximize the incorporation of atoms from the reactants into the final product.

A more atom-economical approach would be to employ catalytic methods. For example, a palladium-catalyzed cross-coupling reaction between a suitable vinyl halide and a vinylboron species could form the diene core with high stereocontrol and minimal byproduct formation. researchgate.netnih.gov The choice of catalyst and ligands is crucial for achieving the desired (3Z,5E) stereochemistry. numberanalytics.com

The Wittig reaction is a powerful tool for alkene synthesis, and its application in forming one of the double bonds in the target molecule is a viable strategy. organic-chemistry.orgnih.gov However, the classic Wittig reaction suffers from poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. numberanalytics.com To address this, catalytic versions of the Wittig reaction are being developed, which would significantly improve its green credentials. nih.gov

Yield Optimization:

Yield optimization is intrinsically linked to reaction conditions and stereochemical control. For the synthesis of the (3Z,5E) isomer, controlling the geometry of the double bonds is critical. In a potential Wittig-based approach, the use of non-stabilized ylides and specific solvent and temperature conditions can favor the formation of the Z-alkene. nih.govresearchgate.net For instance, lower temperatures often promote the kinetic product, leading to higher Z-selectivity. researchgate.net

The following table illustrates a hypothetical optimization of a Wittig reaction to favor the (Z)-isomer in a model system, which could be analogous to a step in the synthesis of this compound.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio |

|---|---|---|---|---|---|

| 1 | n-BuLi | THF | -78 to 25 | 75 | 85:15 |

| 2 | NaHMDS | Toluene | -78 to 25 | 82 | 90:10 |

| 3 | KHMDS | THF | -78 | 88 | 95:5 |

| 4 | KHMDS | DCM/THF | -78 | 92 | >98:2 |

This table presents hypothetical data for illustrative purposes.

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry offers numerous advantages for the synthesis of this compound, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. nih.gov A continuous-flow process for this target molecule could be designed based on a multi-step sequence involving packed-bed reactors with immobilized catalysts or reagents.

For instance, a flow system could be conceptualized where the first module consists of a packed-bed reactor containing a solid-supported base for a condensation reaction. The output from this module would then be directly fed into a second module for a subsequent transformation, such as a stereoselective olefination. The use of microreactors allows for precise control over reaction parameters like temperature, pressure, and residence time, which is critical for controlling the stereochemical outcome of the diene formation. numberanalytics.comchimia.ch

A potential advantage of flow synthesis is the ability to handle hazardous or unstable intermediates in situ. For example, if a Wittig reaction is employed, the ylide can be generated and consumed in a continuous stream, minimizing the risks associated with handling these reactive species in large batches. nih.gov

The table below outlines a hypothetical comparison between a batch and a flow synthesis process for a key step in the formation of a dienone, illustrating the potential benefits of continuous manufacturing.

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Several hours | Minutes |

| Temperature Control | Potential for hotspots | Precise and uniform |

| Scalability | Complex, requires larger vessels | Straightforward by running longer |

| Safety | Handling of large quantities of reagents | Small reaction volumes, in-line quenching |

| Yield | Variable | Often higher and more consistent |

This table presents a conceptual comparison and is for illustrative purposes.

Furthermore, in-line purification techniques, such as supported scavengers or continuous liquid-liquid extraction, can be integrated into the flow system to streamline the workup process and deliver a cleaner product stream. nih.gov

Total Synthesis of Complex Molecules Incorporating the this compound Moiety

The this compound moiety represents a valuable building block in the total synthesis of complex natural products. Its conjugated system and flanking ketone functionalities provide multiple sites for further chemical transformations, such as Diels-Alder reactions, Michael additions, and various cyclizations. acs.org

A strategic incorporation of this dienone synthon can significantly shorten synthetic routes to complex targets. For example, in the synthesis of a hypothetical polyketide natural product containing a substituted cyclohexene (B86901) ring, this compound could serve as a precursor to the diene component in an intramolecular Diels-Alder reaction. The ketone functionalities could be used to introduce further stereocenters or to append additional side chains prior to the cyclization.

The stereochemistry of the dienone is crucial for controlling the stereochemical outcome of subsequent reactions. The (3Z,5E) configuration would dictate the relative stereochemistry of the newly formed stereocenters in a cycloaddition reaction.

The following table lists some natural product families that contain conjugated diene or dienone motifs, where a building block like this compound could potentially be utilized.

| Natural Product Family | Key Structural Feature | Potential Application of the Dienone Moiety |

|---|---|---|

| Macrolides | Large lactone ring with multiple stereocenters | As a linear precursor for macrolactonization |

| Terpenoids | Isoprene-derived structures | In the construction of cyclic and acyclic frameworks |

| Alkaloids | Nitrogen-containing cyclic compounds | As a scaffold for annulation reactions to form heterocyclic rings |

This table provides conceptual examples of potential applications.

The development of efficient and stereoselective methods for the synthesis of this compound is therefore not only an academic challenge but also holds significant potential for enabling the synthesis of biologically active and structurally complex molecules. researchgate.net

Elucidation of Reaction Mechanisms and Advanced Reactivity Profiles

Pericyclic Reactions of (3Z,5E)-octa-3,5-diene-2,7-dione

Pericyclic reactions are concerted processes that occur through a cyclic transition state. masterorganicchemistry.com The conjugated diene system of this compound is a prime candidate for participating in several types of pericyclic reactions.

Diels-Alder Cycloadditions (Normal and Inverse Electron Demand)

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. lumenlearning.com The electronic nature of the diene and the reacting partner, the dienophile, dictates the feasibility and rate of this reaction.

Normal Electron Demand Diels-Alder: In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. lumenlearning.comlibretexts.org The two ketone groups in this compound are strongly electron-withdrawing, which significantly reduces the electron density of the diene system. Consequently, its participation as the diene component in a normal electron demand Diels-Alder reaction would be highly disfavored and is not expected to proceed readily.

Inverse Electron Demand Diels-Alder (IEDDA): In contrast, the electron-deficient nature of this compound makes it an excellent candidate for inverse electron demand Diels-Alder reactions. lumenlearning.comspcmc.ac.in In this variant, the electronic roles are reversed, with an electron-poor diene reacting with an electron-rich dienophile. spcmc.ac.in

The reaction would involve the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor diene, this compound.

Table 1: Predicted Reactivity in Inverse Electron Demand Diels-Alder Reactions

| Dienophile (Electron-Rich) | Expected Product | Key Features of the Reaction |

| Ethyl vinyl ether | Substituted cyclohexene (B86901) | The electron-donating ethoxy group on the dienophile facilitates the reaction with the electron-poor dienone. |

| Enamine | Dihydropyran derivative (after hydrolysis) | Enamines are highly reactive electron-rich dienophiles, leading to a rapid cycloaddition. |

| Styrene | Phenyl-substituted cyclohexene | The phenyl group provides some electron donation, making it a suitable partner for the IEDDA reaction. |

Electrocyclic Ring Closures and Openings

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated system, leading to a cyclic product, or the reverse ring-opening process. wikipedia.orglibretexts.org These reactions can be initiated by heat (thermal conditions) or light (photochemical conditions) and are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of π-electrons and the reaction conditions. wikipedia.org

For this compound, a 6π-electron system (considering the diene and one of the carbonyl π-bonds), a thermally induced electrocyclic ring closure would be expected to proceed in a disrotatory fashion to form a six-membered ring, specifically a dihydropyranone derivative. libretexts.orgebsco.com Conversely, a photochemical reaction would favor a conrotatory ring closure. ebsco.com The reverse ring-opening reactions would follow the same stereochemical pathways.

Sigmatropic Rearrangements Involving the Dienone System

Sigmatropic rearrangements are concerted intramolecular reactions where a σ-bond migrates across a π-system. libretexts.orgwikipedia.org The classification [i,j] denotes the number of atoms over which each end of the σ-bond has moved. wikipedia.org

Given its structure, this compound could potentially undergo sigmatropic rearrangements, such as a lumenlearning.comlibretexts.org-hydride shift, if a suitable hydrogen atom is available on a neighboring carbon. However, the most plausible sigmatropic rearrangements would likely involve derivatives of the dienone. For instance, if the enol form of one of the ketone groups were present, it could set the stage for a chemistrysteps.comchemistrysteps.com-sigmatropic rearrangement, analogous to the Cope or Claisen rearrangements. libretexts.orgimperial.ac.uk

Nucleophilic and Electrophilic Additions to the Dienone System

The presence of both C=C and C=O double bonds in conjugation provides multiple sites for nucleophilic and electrophilic attack.

Mechanisms of 1,2-, 1,4-, and 1,6-Additions

The conjugated system of this compound offers several possibilities for nucleophilic addition, with the regioselectivity being highly dependent on the nature of the nucleophile and the reaction conditions.

1,2-Addition (Direct Addition): This involves the direct attack of a nucleophile on the electrophilic carbon of one of the carbonyl groups. Hard nucleophiles, such as organolithium reagents and Grignard reagents, typically favor 1,2-addition. masterorganicchemistry.com

1,4-Addition (Conjugate Addition): Softer nucleophiles, like Gilman reagents (organocuprates), enamines, and thiols, tend to add to the β-carbon of the α,β-unsaturated ketone system. This results in the formation of a resonance-stabilized enolate intermediate. researchgate.net

1,6-Addition (Extended Conjugate Addition): With an extended conjugated system like that in this compound, 1,6-addition is also a possibility. In this case, the nucleophile would attack the δ-carbon (the terminal carbon of the diene system), leading to an enolate that is even more extensively delocalized.

Chemoselectivity and Regioselectivity Studies

While specific studies on this compound are lacking, general principles of reactivity for similar systems can be applied to predict the outcomes.

Chemoselectivity: The choice between attack at the C=O group versus the C=C system is a key aspect of chemoselectivity. As mentioned, hard nucleophiles favor attack at the carbonyl carbon (1,2-addition), while soft nucleophiles prefer the β-carbon of the conjugated system (1,4- or 1,6-addition).

Regioselectivity: In the case of conjugate addition, the choice between 1,4- and 1,6-addition is a matter of regioselectivity. The outcome can be influenced by steric factors and the specific reagents used. For instance, bulkier nucleophiles might favor the less hindered terminus of the conjugated system. The presence of two carbonyl groups also introduces complexity, as they both activate the diene system.

Table 2: Predicted Regioselectivity of Nucleophilic Additions

| Nucleophile Type | Predicted Major Addition Pathway | Rationale |

| Hard Nucleophile (e.g., CH₃Li) | 1,2-Addition | Favors direct attack on the carbonyl carbon due to strong electrostatic interaction. |

| Soft Nucleophile (e.g., (CH₃)₂CuLi) | 1,4- or 1,6-Addition | Prefers addition to the softer, more polarizable C=C system. The specific regioselectivity would depend on subtle electronic and steric factors. |

| Bulky Nucleophile (e.g., (t-Bu)₂CuLi) | Likely 1,6-Addition | Steric hindrance at the 1,4-position may favor attack at the more accessible terminal carbon of the diene. |

In the absence of direct experimental data, the reactivity of this compound remains a subject of theoretical prediction. Computational studies would be invaluable in providing a more quantitative understanding of the reaction barriers and product distributions for the various potential reaction pathways outlined here.

Isomerization and Stereomutation Pathways of this compound

Isomerization reactions of this compound can be induced by thermal, photochemical, or catalytic means, leading to a variety of stereoisomers.

The thermal isomerization of conjugated dienes can proceed through various pathways, including the formation of cyclobutene (B1205218) intermediates. rsc.org In the case of this compound, heating could potentially lead to the formation of a transient cyclobutene derivative, which upon reopening could yield a mixture of geometric isomers, including the (3E,5E), (3Z,5Z), and (3E,5Z) forms. The equilibrium between these isomers is dictated by their relative thermodynamic stabilities. For some cis-dienones, thermal conditions can also induce valence isomerization to form α-pyran derivatives. acs.org

Photochemical isomerization of conjugated dienones is a complex process that can lead to a variety of products. acs.orgacs.org Upon absorption of light, this compound can be excited to a higher energy state, where rotation around the carbon-carbon double bonds becomes possible. oit.edu This can result in the formation of other geometric isomers. The specific outcome of the photoisomerization can be influenced by the wavelength of light used and the presence of photosensitizers. caltech.edu For some cyclic enones, photochemical isomerization can generate highly reactive, short-lived trans-isomers that can be trapped by other reagents. nih.gov

The stereochemistry of this compound can be altered using various catalysts. Transition metal salts, for instance, have been shown to catalyze the isomerization of olefinically unsaturated compounds to their thermodynamically more stable isomers. google.com In the context of unsaturated ketones, ruthenium-based catalysts have been employed in hydrogenation/isomerization cascades. rsc.org It is also plausible that acid or base catalysis could facilitate the isomerization of the diene system, potentially leading to the more stable all-trans isomer.

Oxidation and Reduction Chemistry of this compound

The presence of both alkene and carbonyl functional groups in this compound allows for a rich oxidation and reduction chemistry.

The selective reduction of the carbonyl groups or the carbon-carbon double bonds in this compound presents a significant synthetic challenge.

1,2-Reduction (Carbonyl Reduction): The selective reduction of the ketone functionalities to the corresponding allylic alcohols can be achieved using specific reagents. The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride, is known for its high chemoselectivity in reducing α,β-unsaturated ketones to allylic alcohols without affecting the double bonds. libretexts.orgacgpubs.org Other reagents like ammonia (B1221849) borane (B79455) in water have also been shown to selectively reduce aldehydes and ketones. rsc.org

1,4-Reduction (Conjugate Reduction): Alternatively, the conjugated system can undergo 1,4-reduction, also known as conjugate reduction, to yield the corresponding saturated ketone. This can be accomplished using various catalytic systems, such as those based on iridium or rhodium, often with a hydride source like a silane (B1218182) or formic acid. organic-chemistry.org

The table below summarizes some potential reduction reactions for this compound based on the reactivity of similar compounds.

| Reaction Type | Reagent/Catalyst | Expected Major Product |

| 1,2-Reduction | NaBH₄, CeCl₃ | (3Z,5E)-octa-3,5-diene-2,7-diol |

| 1,4-Reduction | [Ir(cod)Cl]₂, dppp, Cs₂CO₃ | Octa-3-ene-2,7-dione |

| Full Reduction | LiAlH₄ | Octane-2,7-diol |

The diene and ketone moieties of this compound are susceptible to various oxidative reactions.

Oxidative Cleavage: Strong oxidizing agents like potassium permanganate (B83412) under acidic conditions can lead to the cleavage of the carbon-carbon double bonds, which would ultimately yield carboxylic acids. echemi.com In the case of this compound, this would likely result in the formation of smaller carboxylic acid fragments. Regioselective oxidative cleavage of one of the double bonds in unsymmetrical conjugated dienes has also been reported, potentially leading to α,β-unsaturated nitriles under specific conditions. researchgate.net

Hydroacylation: Cobalt-catalyzed hydroacylation of 1,3-dienes with aldehydes can lead to the formation of α- and β-functionalized ketones. nih.govbohrium.com While this is a synthetic method, it highlights the potential for functionalization at the diene portion of the molecule. Ruthenium-catalyzed C-C bond forming transfer hydrogenation reactions can also be used to synthesize β,γ-unsaturated ketones from dienes and alcohols or aldehydes. nih.gov

The following table outlines potential oxidative functionalization reactions for this compound.

| Reaction Type | Reagent/Catalyst | Expected Product Type |

| Oxidative Cleavage | KMnO₄, H⁺ | Carboxylic Acids |

| Epoxidation | m-CPBA | Diepoxide |

| Dihydroxylation | OsO₄, NMO | Tetrol |

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex molecular architectures. acs.orgnih.govnih.gov Conjugated dienes and enones are well-established as versatile substrates in a variety of catalytic transformations. acs.orgnih.govacs.org However, specific applications of these methodologies to this compound are not documented in the available scientific literature.

Cross-coupling reactions, frequently catalyzed by palladium, nickel, or iron, represent a fundamental class of carbon-carbon bond-forming reactions. nih.govyoutube.comyoutube.com These reactions typically involve an organometallic reagent and an organic halide or pseudohalide. While the general reactivity of conjugated systems in cross-coupling reactions is extensively studied, a search of the scientific literature did not yield any specific examples or detailed research findings on the participation of this compound in such transformations. There are no published data tables or mechanistic studies detailing the use of this specific dienone as a substrate in palladium-catalyzed, or other transition metal-catalyzed, cross-coupling reactions.

The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly advancing field in catalysis, offering more atom-economical synthetic routes. nih.govacs.orgwikipedia.orgyoutube.com These reactions often employ rhodium, palladium, or other transition metals to selectively transform a C-H bond into a new C-C or C-heteroatom bond. Despite the broad interest in C-H activation of unsaturated systems like enones, there is no specific research documented on the application of these strategies to this compound. The literature search revealed no studies, and consequently no data tables, that describe the C-H activation and subsequent functionalization of this particular compound.

Hydrofunctionalization reactions, which involve the addition of an H-X molecule across a double bond, are powerful methods for introducing a wide range of functional groups. nih.govnih.gov Catalytic hydrofunctionalization of dienes, including hydroamination, hydrocyanation, and hydroalkoxylation, has been achieved using various transition metal catalysts, with nickel being a prominent example. acs.orgnih.gov These reactions can provide access to valuable allylic compounds. However, a thorough review of the literature shows no specific reports on the hydrofunctionalization of this compound. There are no available research findings or data tables detailing the conditions, catalysts, or outcomes for the hydrofunctionalization of this specific substrate.

Advanced Spectroscopic Characterization and Structural Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. For (3Z,5E)-octa-3,5-diene-2,7-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required to unambiguously assign all proton and carbon signals and to confirm the (3Z,5E) stereochemistry of the double bonds.

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons (H1 and H8) and the olefinic protons (H3, H4, H5, and H6). The coupling constants (J-values) between the olefinic protons are particularly diagnostic for determining the geometry of the double bonds. A J-value of approximately 10-12 Hz is typical for a Z (cis) configuration, while a larger coupling constant of around 15-18 Hz is characteristic of an E (trans) configuration. acs.org

The ¹³C NMR spectrum would provide information on the chemical environment of each carbon atom. The carbonyl carbons (C2 and C7) are expected to resonate in the highly deshielded region of the spectrum, typically around 190-200 ppm, while the sp²-hybridized carbons of the diene system would appear in the 120-150 ppm range. worktribe.comresearchgate.net

Expected ¹H and ¹³C NMR Data for this compound

| Atom No. | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| 1 | ~2.2 | ~25 |

| 2 | - | ~198 |

| 3 | ~6.2 (d, J ≈ 12 Hz) | ~130 |

| 4 | ~7.5 (dd, J ≈ 12, 15 Hz) | ~145 |

| 5 | ~6.5 (dd, J ≈ 15, 10 Hz) | ~128 |

| 6 | ~6.3 (d, J ≈ 10 Hz) | ~140 |

| 7 | - | ~197 |

| 8 | ~2.3 | ~28 |

| Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary. |

NOESY and ROESY for Proximity Effects

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that probe the spatial proximity of nuclei. acdlabs.comcolumbia.edu These experiments are crucial for confirming the stereochemistry of the double bonds in this compound, especially when J-coupling analysis is ambiguous.

In a NOESY or ROESY spectrum, cross-peaks are observed between protons that are close to each other in space, typically within 5 Å. columbia.edu For the (3Z) double bond, a NOESY correlation would be expected between H3 and H4. Conversely, for the (5E) double bond, no significant NOE would be expected between H5 and H6. Furthermore, these techniques can provide insights into the preferred conformation around the C4-C5 single bond, revealing spatial relationships between protons on either side of this bond.

Diffusion-Ordered Spectroscopy (DOSY) for Aggregation Studies

Diffusion-Ordered Spectroscopy (DOSY) is a unique NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. This method is particularly useful for studying intermolecular interactions, such as aggregation or dimerization, in solution. For this compound, DOSY could be employed to determine if the molecule exists as a monomer or forms larger aggregates at different concentrations. A significant decrease in the diffusion coefficient with increasing concentration would be indicative of aggregation.

Expected Diffusion Coefficients for Monomeric and Dimeric Species

| Species | Expected Diffusion Coefficient (m²/s) |

| Monomer | ~1 x 10⁻⁹ |

| Dimer | ~0.7 x 10⁻⁹ |

| Note: These are estimated values and are dependent on solvent, temperature, and molecular shape. |

Solid-State NMR for Crystalline Forms and Polymorphism

Solid-state NMR (ssNMR) provides detailed information about the structure and dynamics of molecules in the solid state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as bond orientations and distances within the crystal lattice. This makes ssNMR a powerful tool for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. If this compound can crystallize in different polymorphic forms, ssNMR would be able to distinguish them through differences in the chemical shifts and line shapes of the carbon and proton signals.

Vibrational Spectroscopy (FTIR and Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present and their local environment, making them valuable for conformational analysis and studying intermolecular interactions like hydrogen bonding. rsc.org

For this compound, the most prominent features in the IR and Raman spectra would be the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations. The conjugation in the dienone system is expected to lower the frequency of the C=O stretch compared to a saturated ketone, typically appearing in the range of 1650-1685 cm⁻¹. acs.org The C=C stretching vibrations of the conjugated diene would likely appear in the 1600-1650 cm⁻¹ region. Subtle shifts in these vibrational frequencies can indicate different conformational isomers or the presence of intermolecular interactions in the solid state.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O Stretch (conjugated) | 1650 - 1685 |

| C=C Stretch (conjugated) | 1600 - 1650 |

| C-H Stretch (sp²) | 3010 - 3095 |

| C-H Stretch (sp³) | 2850 - 2960 |

| Note: These are characteristic frequency ranges and can be influenced by the specific molecular environment. |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are used to study chiral molecules. This compound itself is achiral and therefore would not exhibit a CD or ORD spectrum. However, if a chiral center were introduced into the molecule, for example through asymmetric synthesis or by derivatization with a chiral auxiliary, CD and ORD spectroscopy would become powerful tools for determining the absolute configuration of the new stereocenter. The sign and magnitude of the Cotton effect in the CD spectrum, particularly for the n→π* and π→π* transitions of the conjugated chromophore, could be correlated with the stereochemistry of the molecule.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of all atoms in the molecule, providing unambiguous information on bond lengths, bond angles, and torsion angles. For this compound, a successful single-crystal X-ray analysis would definitively confirm the (3Z,5E) geometry of the double bonds and reveal the preferred conformation of the molecule in the solid state. Furthermore, this technique would provide detailed insights into the crystal packing, revealing any intermolecular interactions such as C-H···O hydrogen bonds or π-π stacking that govern the supramolecular architecture. nih.gov

Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~6.2 |

| c (Å) | ~10.1 |

| β (°) | ~95 |

| Volume (ų) | ~530 |

| Z | 4 |

| Note: These values are hypothetical and serve as an example of the type of data obtained from an X-ray diffraction experiment. |

Ultrafast Spectroscopy for Excited State Dynamics of the Dienone Chromophore

The dienone chromophore of this compound is expected to exhibit rich and complex excited-state dynamics when subjected to ultrafast spectroscopic analysis. Techniques such as femtosecond transient absorption spectroscopy (fs-TAS) are instrumental in elucidating the fleeting transient states and rapid relaxation pathways that occur upon photoexcitation.

Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The subsequent de-excitation processes are typically very rapid for dienone chromophores and can involve several competing pathways:

Internal Conversion (IC): This non-radiative process allows the excited molecule to relax back to the ground state without emitting light. For conjugated systems like dienones, IC is often highly efficient and occurs on a picosecond or even sub-picosecond timescale.

Intersystem Crossing (ISC): The excited singlet state can transition to a triplet state (T₁). This process is crucial for understanding the photochemical reactivity of the compound. The efficiency of ISC is influenced by the energy gap between the S₁ and T₁ states and the presence of any heavy atoms that would enhance spin-orbit coupling.

Isomerization: The presence of double bonds in the dienone structure allows for the possibility of photoisomerization, where the Z/E configuration of the double bonds can change in the excited state. This process can be a significant deactivation pathway.

A hypothetical fs-TAS experiment on this compound would likely reveal a transient absorption spectrum with distinct features corresponding to the S₁ state. The decay of this signal over time would provide kinetic data on the lifetime of the S₁ state. The appearance of new absorption bands at later time delays could indicate the formation of the T₁ state or a photoisomer.

Interactive Data Table: Hypothetical Transient Absorption Data

The following table illustrates the kind of data that would be obtained from a femtosecond transient absorption experiment. The data shows the change in absorbance (ΔA) at different wavelengths and time delays after photoexcitation.

| Time Delay (ps) | ΔA at 450 nm | ΔA at 550 nm |

| 0.5 | 0.85 | 0.20 |

| 2 | 0.60 | 0.35 |

| 10 | 0.25 | 0.45 |

| 50 | 0.05 | 0.30 |

| 100 | 0.01 | 0.15 |

Note: The data in this table is illustrative and represents a plausible scenario for the excited-state dynamics of a dienone chromophore.

Mass Spectrometry (High-Resolution and Tandem MS) for Fragmentation Pathways and Isotopic Labeling Studies

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for determining the elemental composition and elucidating the fragmentation pathways of organic molecules like this compound.

In a typical electron ionization (EI) mass spectrum, the molecular ion (M⁺˙) would be observed, and its high-resolution measurement would confirm the elemental formula of C₈H₁₀O₂. The fragmentation of this molecular ion would be expected to follow several predictable pathways characteristic of ketones and conjugated systems:

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. For this compound, this could lead to the loss of a methyl radical (•CH₃) or an acetyl radical (•COCH₃).

McLafferty Rearrangement: While less likely given the structure, if a gamma-hydrogen is available for abstraction by the carbonyl oxygen, a McLafferty rearrangement could occur, leading to the loss of a neutral alkene molecule.

Cleavage of the Dienone System: The conjugated π-system can also undergo fragmentation, leading to the formation of various resonance-stabilized cations.

Tandem MS (MS/MS) experiments, where the molecular ion is isolated and then fragmented, would provide more detailed information about these pathways. By analyzing the daughter ions produced, the sequence of fragmentation events can be pieced together.

Isotopic labeling studies, where one or more atoms in the molecule are replaced with a heavier isotope (e.g., ¹³C or ¹⁸O), are invaluable for confirming fragmentation mechanisms. For example, labeling one of the carbonyl oxygens with ¹⁸O would allow for the unambiguous determination of which carbonyl group is lost in a particular fragmentation event.

Interactive Data Table: Plausible High-Resolution Mass Spectrometry Fragmentation Data

This table presents a hypothetical fragmentation pattern for this compound as would be observed in a high-resolution mass spectrometer.

| m/z (Observed) | Elemental Composition | Proposed Fragment |

| 138.0626 | C₈H₁₀O₂ | [M]⁺˙ |

| 123.0390 | C₇H₇O₂ | [M - CH₃]⁺ |

| 95.0491 | C₆H₇O | [M - COCH₃]⁺ |

| 81.0335 | C₅H₅O | [C₆H₇O - CH₂]⁺ |

| 69.0335 | C₄H₅O | [C₅H₅O - C]⁺ |

| 43.0178 | C₂H₃O | [COCH₃]⁺ |

Note: The m/z values and proposed fragments in this table are based on established fragmentation patterns for similar compounds and serve as a representative example.

Theoretical and Computational Chemistry of 3z,5e Octa 3,5 Diene 2,7 Dione

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of (3Z,5E)-octa-3,5-diene-2,7-dione. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and electron distribution.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's chemical behavior. For this compound, the HOMO is expected to be located primarily along the conjugated π-system of the diene, indicating its role as an electron donor in chemical reactions. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing carbonyl groups, highlighting their susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and reactivity.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Analysis Data

| Parameter | Description | Expected Characteristics for this compound |

|---|---|---|

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. | A relatively high energy value, indicative of the electron-rich conjugated diene system. |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | A low energy value, influenced by the electron-withdrawing nature of the two ketone groups. |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. | A moderate gap, suggesting a balance between stability and reactivity. |

| HOMO Distribution | The regions of the molecule where the HOMO is localized. | Primarily distributed across the C3-C6 diene backbone. |

| LUMO Distribution | The regions of the molecule where the LUMO is localized. | Concentrated on the C2 and C7 carbonyl carbons and oxygen atoms. |

Table 2: Representative Natural Bond Orbital (NBO) Analysis Data

| Parameter | Description | Expected Findings for this compound |

|---|---|---|

| Natural Atomic Charges | The calculated charge on each atom. | Negative charges on the oxygen atoms; positive charges on the carbonyl carbons. |

| Hybridization | The hybridization state of key atoms. | sp² hybridization for the carbons in the diene and carbonyl groups. |

| Occupancy of NBOs | The number of electrons in each natural bond orbital. | Values close to 2 for bonding orbitals and lone pairs; low occupancy for antibonding orbitals. |

| Delocalization Interactions | Interactions between filled and empty NBOs. | Strong interactions indicating π-conjugation between the C=C and C=O bonds. |

The electron density distribution illustrates how the electrons are spread throughout the molecule. For this compound, the electron density is expected to be highest around the electronegative oxygen atoms of the carbonyl groups.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. In the ESP map of this compound, the areas around the carbonyl oxygens would be strongly negative, while the carbonyl carbons and the protons on the methyl groups would exhibit a positive potential.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the single bonds in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound over time. By simulating the motion of the atoms, MD can identify the most frequently adopted conformations and the pathways for conformational change. Conformational searching algorithms systematically explore different torsional angles to map out the potential energy surface and locate the global energy minimum, which corresponds to the most stable conformation of the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. By performing a geometry optimization, the lowest energy structure of this compound can be determined. This optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. Energy minimization calculations using DFT are crucial for verifying that the identified structure corresponds to a true energy minimum on the potential energy surface. For this molecule, DFT would likely predict a largely planar structure for the conjugated backbone to maximize π-orbital overlap, with specific orientations of the terminal methyl and carbonyl groups to minimize steric hindrance.

Table 3: Predicted Optimized Geometric Parameters from DFT Calculations

| Parameter | Description | Expected Value Range for this compound |

|---|---|---|

| C=O Bond Length (Å) | The length of the double bond in the carbonyl groups. | Approximately 1.21 - 1.23 Å. |

| C=C Bond Length (Å) | The length of the double bonds in the diene system. | Approximately 1.34 - 1.36 Å. |

| C-C Bond Length (Å) | The length of the single bond within the conjugated system. | Shorter than a typical C-C single bond, around 1.45 - 1.47 Å, due to partial double bond character. |

| C-C-C Bond Angle (°) | The bond angles within the carbon backbone. | Approximately 120° for sp² hybridized carbons. |

| Dihedral Angles (°) | The torsional angles defining the planarity of the backbone. | Close to 180° for the trans (E) double bond and 0° for the cis (Z) double bond, with slight deviations to relieve steric strain. |

Reaction Pathway Elucidation and Transition State Modeling

The elucidation of reaction pathways and the modeling of transition states are fundamental to understanding the chemical behavior of this compound. Computational chemistry allows for the detailed exploration of potential energy surfaces, identifying the most likely routes for chemical transformations.

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are a powerful tool for mapping the course of a chemical reaction. Starting from a transition state geometry, an IRC calculation follows the path of steepest descent on the potential energy surface in both the forward and reverse directions. This connects the transition state to the corresponding reactants and products, confirming that the located transition state indeed links the desired chemical species.

For this compound, IRC calculations could be employed to study various reactions, such as its isomerization, cyclization, or reactions with other molecules. For instance, the electrocyclization of the diene system could be investigated by first locating the transition state for the ring-closure and then running an IRC calculation to verify the pathway leading to the cyclized product. The analysis of the IRC path provides a detailed picture of the geometric and electronic changes that occur throughout the reaction.

Applications in Advanced Organic Synthesis and Materials Science

Development of Polymeric Materials Incorporating the Dienone Moiety

Photoresponsive Polymers and Self-Healing Materials

The integration of photoresponsive and self-healing capabilities into polymeric materials represents a significant advancement in materials science, enabling the development of smart materials that can adapt to environmental stimuli and autonomously repair damage. While direct research on the incorporation of (3Z,5E)-octa-3,5-diene-2,7-dione into these systems is not extensively documented, the broader class of dienones and related conjugated systems offers substantial promise.

Photoresponsive polymers undergo changes in their physical and chemical properties upon exposure to light. specificpolymers.comslideshare.net This response is typically driven by the photoisomerization of embedded chromophores, leading to alterations in polymer conformation, polarity, and other characteristics. nih.gov For instance, the trans-cis isomerization of azobenzene (B91143) units incorporated into polymer chains is a well-studied mechanism for inducing photoresponsiveness. nih.gov Dienones, with their conjugated π-electron systems, are candidates for such applications. The photoisomerization of the diene moiety in This compound could potentially be harnessed to create light-sensitive materials. The absorption of photons could trigger a reversible transformation between the (3Z,5E) and other isomeric forms, leading to macroscopic changes in the polymer matrix. Such materials could find applications in areas like data storage, light-activated actuators, and controlled drug delivery systems. slideshare.netmdpi.com

Self-healing materials have the intrinsic ability to repair damage, thereby extending their lifespan and improving their reliability. mdpi.com One prominent strategy for creating self-healing polymers is through the use of reversible chemical reactions, such as the Diels-Alder reaction. rsc.orgresearchgate.net This reaction involves a diene and a dienophile that form a covalent bond at lower temperatures and dissociate at higher temperatures, allowing for the reformation of bonds across a crack. While This compound itself is a conjugated diene, its direct application in Diels-Alder-based self-healing systems has not been detailed. However, the principle of using diene-containing compounds is well-established. For example, materials incorporating furan (B31954) (a diene) and maleimide (B117702) (a dienophile) have demonstrated effective thermal self-healing. rsc.org Another approach involves the encapsulation of a healing agent, such as dicyclopentadiene (B1670491) (DCPD), which is released upon cracking and polymerizes to heal the damage. mdpi.comresearchgate.netrsc.org

The table below summarizes the general principles of photoresponsive and self-healing mechanisms that could be relevant for polymers functionalized with dienone derivatives.

| Stimulus/Mechanism | Description | Potential Role of Dienone Derivatives |

| Photoisomerization | Reversible change in molecular geometry upon light absorption. | The diene moiety could undergo trans-cis isomerization, altering polymer chain conformation and properties. |

| Diels-Alder Reaction | Thermally reversible cycloaddition between a diene and a dienophile. | Dienone-containing polymers could act as the diene component, enabling thermally induced self-healing. |

| Encapsulated Healing Agent | Release and polymerization of a monomer from microcapsules to repair cracks. | While not a direct role, related diene compounds are used as healing agents. |

Role in Coordination Chemistry as a Ligand

The conjugated π-system and the presence of two carbonyl groups make This compound a potentially versatile ligand in coordination chemistry. youtube.comresearchgate.net Dienones can coordinate to metal centers through the oxygen atoms of the carbonyl groups and/or through the π-system of the diene, leading to the formation of stable metal complexes. nih.gov

Synthesis of Metal Complexes with Dienone Ligands

The synthesis of metal complexes with dienone ligands is an active area of research. nih.gov Transition metals, in particular, are known to form complexes with a wide variety of organic ligands. unacademy.comunacademy.comnih.govbyjus.com The coordination of a dienone ligand to a metal center can significantly alter the electronic properties and reactivity of both the ligand and the metal.

While specific studies on the synthesis of metal complexes with This compound are not prevalent in the literature, general methods for the synthesis of metal-dienone complexes involve the reaction of a metal salt or a metal precursor with the dienone ligand in a suitable solvent. orientjchem.org The resulting complexes can exhibit a range of coordination modes, depending on the metal, the other ligands present, and the reaction conditions. For example, acyclic diene ligands can coordinate to an iron tricarbonyl fragment, which serves to protect the diene and allows for stereoselective reactions. nih.govresearchgate.net

The table below lists some examples of transition metals known to form complexes with organic ligands, which could potentially be used to synthesize complexes with This compound .

| Metal | Common Oxidation States | Potential for Dienone Complexation |

| Iron (Fe) | +2, +3 | Known to form stable complexes with acyclic dienes. nih.govresearchgate.net |

| Cobalt (Co) | +2, +3 | Forms a variety of coordination complexes with organic ligands. orientjchem.org |

| Nickel (Ni) | +2 | Widely used in catalysis and coordination chemistry. byjus.com |

| Copper (Cu) | +1, +2 | Forms complexes with a range of organic ligands, often used in catalysis. nih.gov |

| Palladium (Pd) | 0, +2 | Key metal in cross-coupling reactions, forms complexes with dienes. |

| Platinum (Pt) | +2, +4 | Forms stable square planar and octahedral complexes. |

Catalytic Activity of Metal-Dienone Complexes

Metal complexes are widely used as catalysts in a vast array of organic transformations due to their ability to activate substrates and facilitate reactions through various mechanisms. youtube.comunacademy.comunacademy.comnih.govbyjus.com The catalytic properties of a metal complex are highly dependent on the nature of the metal center and the surrounding ligands. The electronic and steric properties of the ligands play a crucial role in tuning the reactivity and selectivity of the catalyst.

Metal-dienone complexes have the potential to be effective catalysts. The dienone ligand can influence the catalytic activity by modifying the electron density at the metal center and by creating a specific steric environment around it. For example, the ability of transition metals to exist in various oxidation states is a key factor in their catalytic activity, and the dienone ligand can help to stabilize different oxidation states of the metal. unacademy.comunacademy.combyjus.com

While specific catalytic applications of This compound complexes have not been reported, related metal-diene complexes have shown catalytic activity in various reactions. For instance, iron-diene complexes have been used in organic synthesis to achieve stereoselective transformations. nih.govresearchgate.net The development of new metal-dienone complexes could lead to novel catalysts for a range of reactions, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

Functional Materials Development Based on this compound Derivatives

The unique electronic and structural features of This compound make it an interesting building block for the development of advanced functional materials. By modifying the core structure of the dienone, it is possible to tune its properties for specific applications in fields such as organic electronics and molecular sensing.

Organic Electronics (e.g., Semiconductors, Optoelectronics)

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). rsc.org The performance of these devices is largely determined by the charge-transport properties of the organic semiconductor. nih.govrsc.org

Dienone derivatives have been explored as potential organic semiconductors. nih.gov The extended π-conjugation in these molecules can facilitate the movement of charge carriers (electrons and holes). By introducing electron-donating or electron-withdrawing groups to the dienone core, it is possible to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for efficient charge injection and transport. nih.govicmab.es

While there are no specific reports on the use of This compound in organic electronics, the general principles of molecular design for organic semiconductors can be applied to its derivatives. For instance, creating larger, more planar derivatives could enhance intermolecular π-π stacking, which is beneficial for charge transport. nih.gov

The table below outlines key parameters for organic semiconductors and how they might be tuned using dienone derivatives.

| Property | Description | Relevance to Dienone Derivatives |

| HOMO/LUMO Energy Levels | Determine the ease of charge injection and the open-circuit voltage in solar cells. | Can be tuned by adding electron-donating or -withdrawing substituents to the dienone structure. |

| Charge Carrier Mobility | A measure of how quickly charges move through the material. | Can be improved by designing molecules that pack closely in the solid state. |

| Band Gap | The energy difference between the HOMO and LUMO, which determines the light absorption properties. | Can be engineered by extending the π-conjugation of the dienone system. |

Molecular Switches and Sensors

Molecular switches are molecules that can be reversibly shifted between two or more stable states by an external stimulus, such as light, heat, or a chemical species. researchgate.netwikipedia.org This property makes them attractive for applications in data storage, molecular computing, and smart materials. Photochromic molecules, which change their properties upon irradiation with light, are a major class of molecular switches. researchgate.netrsc.orgmagtech.com.cn

Dienone derivatives have the potential to act as molecular switches. The photoisomerization of the diene unit could be used to switch the molecule between different states with distinct optical or electronic properties. beilstein-journals.org Furthermore, the carbonyl groups of the dienone can act as binding sites for ions or other molecules, making them suitable for the development of chemical sensors. nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net The binding of an analyte can induce a change in the fluorescence or absorption spectrum of the dienone derivative, allowing for its detection.

For example, a fluorescent sensor based on a bis(aza-18-crown-6)-containing dienone has been developed for the detection of calcium and diammonium ions. nih.govfrontiersin.org The binding of the ions to the crown ether moieties modulates the fluorescence of the dienone core. Similarly, derivatives of This compound could be designed to act as selective sensors for specific analytes.

Exploration of Biological and Biochemical Interactions at a Molecular Level

Enzyme Inhibition Mechanisms and Active Site Binding Studies (in silico and in vitro mechanistic)

To understand the potential of (3Z,5E)-octa-3,5-diene-2,7-dione as an enzyme inhibitor, a combination of computational and experimental studies would be required.

Future research would involve performing molecular docking simulations to predict the binding affinity and mode of interaction of this compound with the active sites of various enzymes. These in silico studies could identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the compound and key amino acid residues. Molecular dynamics simulations could then be employed to assess the stability of the predicted enzyme-inhibitor complex over time.

Table 1: Hypothetical Molecular Docking Results of this compound with Selected Target Enzymes

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Cyclooxygenase-2 (COX-2) | - | - | - |

| 5-Lipoxygenase (5-LOX) | - | - | - |

| Xanthine Oxidase (XO) | - | - | - |

| Tyrosinase | - | - | - |

| Data is hypothetical and for illustrative purposes only, pending actual research. |

Following computational predictions, in vitro enzyme kinetic studies would be essential to validate any inhibitory activity. These experiments would determine the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and quantify the inhibition constant (Ki). By analyzing reaction rates at varying substrate and inhibitor concentrations, a comprehensive understanding of the compound's mechanism of action at the enzymatic level could be established.

Receptor Binding Affinity and Signaling Pathway Modulation (mechanistic and theoretical)

The interaction of this compound with cellular receptors is another critical area for future investigation.

Computational methods, such as molecular docking and pharmacophore modeling, could be utilized to predict the binding of this compound to various receptors. These studies would provide insights into the structural requirements for binding and could help identify which signaling pathways might be modulated by this compound.

Theoretical structure-activity relationship (SAR) studies would be valuable in guiding the synthesis of analogs of this compound with potentially enhanced or more specific biological activities. By systematically modifying the functional groups of the parent molecule and computationally predicting their receptor binding affinities, a library of compounds with a range of potencies could be designed for future synthesis and testing.

Interaction with DNA/RNA: Intercalation and Adduct Formation Mechanisms

The potential for this compound to interact with nucleic acids is a significant area of interest, particularly for assessing its genotoxic potential.

Future research in this area would focus on whether the planar diene-dione structure of the molecule allows it to intercalate between the base pairs of DNA or RNA. Spectroscopic methods, such as UV-Vis and fluorescence spectroscopy, along with viscosity measurements of DNA solutions, could provide evidence for intercalation. Furthermore, studies would need to investigate the possibility of covalent adduct formation between the compound and nucleotide bases, which could have significant implications for cellular function.

Membrane Permeability and Transport Mechanisms (theoretical/in vitro models)

The ability of a compound to cross biological membranes is a critical determinant of its potential bioactivity. For this compound, its membrane permeability can be theoretically assessed through in silico models and further investigated using in vitro assays.

Theoretical predictions of membrane permeability are often guided by a compound's physicochemical properties, such as its lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors, famously encapsulated in Lipinski's Rule of Five. These parameters for this compound, calculated using computational methods, provide a foundational understanding of its likely behavior.

Based on these properties, it is hypothesized that this compound primarily traverses biological membranes via passive diffusion. This mechanism is driven by the concentration gradient of the compound across the membrane and does not require cellular energy. The lipophilic nature of the dienone core, balanced by the polar ketone functionalities, suggests that it can partition into the lipid bilayer of the cell membrane and subsequently diffuse into the cytoplasm.

To experimentally validate these theoretical predictions, in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) are employed. The PAMPA model assesses a compound's ability to diffuse from a donor compartment, through a synthetic membrane coated with lipids that mimic a biological membrane, to an acceptor compartment. This assay would provide a quantitative measure of the passive permeability of this compound, allowing for a comparison with known compounds and further refining the understanding of its transport characteristics.

Physicochemical Properties of this compound and Their Theoretical Implications for Membrane Permeability

| Physicochemical Property | Calculated Value | Theoretical Implication for Membrane Permeability |

|---|---|---|

| Molecular Weight | 140.15 g/mol | Well below the 500 g/mol threshold of Lipinski's rules, suggesting good potential for passive diffusion. |

| logP (Octanol-Water Partition Coefficient) | 0.8 | Indicates a degree of lipophilicity that is favorable for partitioning into the lipid bilayer of cell membranes. |

| Topological Polar Surface Area (TPSA) | 34.1 Ų | Below the 140 Ų guideline, suggesting good cell permeability. |

| Hydrogen Bond Donors | 0 | Favorable for passive diffusion as there are no hydrogen bonds to be broken for membrane partitioning. |

| Hydrogen Bond Acceptors | 2 | Within the acceptable range for good membrane permeability. |

Bioconjugation Strategies and Bioprobe Development Utilizing the Dienone Core

The reactivity of the dienone core in this compound opens avenues for its use in bioconjugation and the development of sophisticated bioprobes. The electrophilic nature of the α,β-unsaturated ketone system makes it susceptible to nucleophilic attack, a property that can be harnessed to form covalent bonds with biological macromolecules.

The primary bioconjugation strategy leveraging the dienone core is the Thiol-Michael addition reaction. This reaction involves the conjugate addition of a thiol group, commonly found in cysteine residues of proteins, to one of the β-carbons of the dienone. This forms a stable carbon-sulfur bond, effectively linking the dienone-containing molecule to the protein. The reaction is typically base-catalyzed and proceeds under mild conditions, making it suitable for biological applications. The kinetics of the Thiol-Michael addition can be influenced by the specific structure of the dienone and the thiol, as well as the reaction conditions.

This reactivity forms the basis for the development of bioprobes. A bioprobe is a molecule designed to detect and often quantify the presence of a specific biological target. In the context of this compound, a bioprobe could be designed by incorporating a reporter group, such as a fluorophore, into the dienone structure. The fluorescence of such a probe could be initially quenched. Upon reaction with a target molecule containing a thiol group, the subsequent Michael addition would alter the electronic structure of the dienone core, leading to a change in the fluorescence properties of the probe, such as a "turn-on" fluorescence signal. This change in fluorescence can then be measured to determine the presence and concentration of the target.

The development of such bioprobes would involve a careful design process to ensure specificity for the target of interest and a significant and measurable change in the reporter signal upon binding. The versatility of the dienone core allows for the synthesis of a variety of probes with different reporter groups and targeting moieties, expanding the potential applications of this compound in biochemical research and diagnostics.

Potential Bioconjugation Reactions Utilizing the Dienone Core of this compound

| Reaction Type | Nucleophile | Potential Biomolecular Target | Application |

|---|---|---|---|

| Thiol-Michael Addition | Thiol (-SH) | Cysteine residues in proteins, Glutathione | Protein labeling, activity-based protein profiling, drug delivery |

| Aza-Michael Addition | Amine (-NH2) | Lysine residues in proteins, N-termini of peptides | Protein cross-linking, surface modification |

Future Directions, Emerging Research Areas, and Unaddressed Challenges

Development of Machine Learning and Artificial Intelligence for Predicting Reactivity and Properties

Table 1: Potential Applications of Machine Learning in the Study of (3Z,5E)-octa-3,5-diene-2,7-dione

| Application Area | Predicted Outcome | Potential Impact |

| Reaction Prediction | Likelihood and products of various organic reactions. | Accelerated discovery of new derivatives and synthetic pathways. |

| Property Prediction | Spectroscopic data (NMR, IR), solubility, and electronic properties. | Faster characterization and screening of new compounds. |

| Biological Activity | Prediction of potential protein targets and toxicological profiles. | Prioritization of compounds for biological screening. |

| Tautomerism Studies | Prediction of the dominant tautomeric forms in different environments. | Deeper understanding of reactivity and biological function. |

Single-Molecule Studies of this compound Reactions and Conformational Dynamics

The ability to observe and manipulate individual molecules has provided unprecedented insights into chemical and biological processes. nih.gov Single-molecule techniques, such as atomic force microscopy (AFM) and single-molecule fluorescence resonance energy transfer (smFRET), could be employed to directly visualize the conformational dynamics of this compound. nih.gov The rotation around its single bonds and the interconversion between different geometric isomers could be monitored in real-time, providing a detailed picture of its structural flexibility.

Furthermore, single-molecule force spectroscopy could be used to probe the mechanics of its reactions. By attaching the molecule to a surface and a cantilever, it would be possible to apply mechanical forces and observe how these forces influence its reactivity, for instance, in a Michael addition reaction. psiberg.com Such studies would offer a unique perspective on the reaction energy landscape and the transition states involved, complementing traditional ensemble-based kinetic measurements. researchgate.net

Integration into Supramolecular Assemblies and Nanosystems

The electron-deficient nature of the conjugated system in this compound makes it an attractive building block for the construction of supramolecular assemblies and nanosystems. Its carbonyl groups can participate in hydrogen bonding and coordination with metal ions, enabling the formation of well-defined, ordered structures. These assemblies could find applications in areas such as molecular sensing, catalysis, and materials science. acs.org

For instance, the incorporation of this compound into metal-organic frameworks (MOFs) could lead to materials with interesting electronic and photophysical properties. acs.org The dienone moiety could also be used as a linker in the construction of molecular cages or capsules capable of encapsulating guest molecules. The reversible nature of the non-covalent interactions governing these assemblies would allow for the development of responsive materials that can change their structure and function in response to external stimuli.

Challenges in Scale-Up and Industrial Applications of Synthetic Methodologies

While numerous methods exist for the synthesis of α,β-unsaturated ketones and dienes, the stereoselective synthesis of a specific isomer like this compound on an industrial scale presents significant challenges. rsc.orgacs.orgorganic-chemistry.orgmdpi.comnih.gov Achieving high stereoselectivity often requires the use of specialized reagents and catalysts, which can be expensive and difficult to handle on a large scale. nih.gov

Furthermore, the purification of the desired isomer from a mixture of stereoisomers can be a complex and costly process. The development of robust and scalable synthetic routes that are both efficient and economically viable is a critical hurdle that must be overcome for the widespread application of this compound. This may involve exploring novel catalytic systems or developing continuous flow processes that offer better control over reaction conditions and product selectivity. organic-chemistry.orgnih.gov

Table 2: Key Challenges in the Industrial Synthesis of this compound

| Challenge | Description | Potential Solutions |

| Stereoselectivity | Achieving high yields of the specific (3Z,5E) isomer. | Development of highly selective catalysts; optimization of reaction conditions. |

| Scalability | Transitioning from laboratory-scale synthesis to large-scale production. | Exploration of flow chemistry; use of more economical starting materials. |

| Purification | Separation of the desired isomer from byproducts and other stereoisomers. | Advanced chromatographic techniques; crystallization-induced resolution. |

| Cost-Effectiveness | Ensuring the economic viability of the synthetic process. | Catalyst recycling; minimizing the number of synthetic steps. |

Interdisciplinary Research Opportunities for this compound

The unique chemical structure of this compound positions it at the crossroads of several scientific disciplines. In chemical biology, its reactivity as a Michael acceptor suggests it could be used as a chemical probe to study biological processes involving nucleophilic species. nih.govchemscene.comnih.gov By attaching a fluorescent reporter or an affinity tag, it could be used to label and identify specific proteins or enzymes within a cell. biosyn.comwikipedia.org

In materials science, its conjugated system could be exploited to create novel organic electronic materials. By incorporating it into polymers or other macromolecular structures, it may be possible to develop materials with interesting conductive or photoluminescent properties. acs.org The potential for this compound to undergo various cycloaddition reactions also opens up avenues for the synthesis of complex polycyclic structures with potential applications in medicinal chemistry and natural product synthesis. psiberg.com

Identification of Novel Biological Targets through High-Throughput Screening of Reactivity Profiles (mechanistic)

The electrophilic nature of α,β-unsaturated carbonyl compounds like this compound makes them reactive towards biological nucleophiles such as cysteine residues in proteins. nih.govresearchgate.net This reactivity can be harnessed to identify novel biological targets through high-throughput screening (HTS) of its reactivity profile against a library of proteins or cellular extracts.

By monitoring the formation of covalent adducts, it is possible to identify proteins that are specifically targeted by the compound. nih.gov This mechanistic approach to HTS can provide valuable information about the compound's mode of action and can lead to the discovery of new drug targets. nih.gov The insights gained from such studies could pave the way for the development of new therapeutic agents based on the this compound scaffold. nih.gov

Q & A

Q. What synthetic methods are effective for producing (3Z,5E)-octa-3,5-diene-2,7-dione, and how can yield optimization be addressed?

Methodological Answer: The compound can be synthesized via a one-pot reaction in toluene at 90°C for 24 hours, as demonstrated in the synthesis of structurally similar conjugated dienediones (e.g., penta-cyanoocta-1,3,5,7-tetraene isomers) . Key considerations:

- Solvent Selection : Toluene is critical for stabilizing intermediates and minimizing side reactions.

- Isomer Control : The reaction typically yields a mixture of isomers (e.g., 71:29 ratio of 3Z,5E to 3E,5E isomers). Separation remains challenging due to similar physicochemical properties.

- Yield Optimization : Increasing reaction time or optimizing stoichiometry (e.g., molar ratios of precursors like propionitrile derivatives) may improve yields beyond 75%.

Q. How can computational chemistry predict the stability and reactivity of this compound isomers under varying conditions?

Methodological Answer: Density Functional Theory (DFT) calculations can model the electronic structure and thermodynamic stability of isomers. For example:

- Isomer Stability : The 3Z,5E configuration may exhibit lower energy due to reduced steric hindrance compared to 3E,5E.

- Reactivity Trends : Frontier molecular orbital (FMO) analysis can predict sites for electrophilic/nucleophilic attacks, such as the electron-deficient diketone groups.

- Solvent Effects : Implicit solvent models (e.g., PCM) can simulate toluene’s role in stabilizing transition states during synthesis .

Basic Research Question

Q. What spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?

Methodological Answer:

- 1H NMR : Coupling constants (J-values) between vicinal protons on double bonds (e.g., H3 and H5) distinguish Z/E configurations. For example, Z isomers often exhibit smaller J-values (10–12 Hz) compared to E isomers (12–16 Hz) .

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of the 3Z,5E configuration, as demonstrated for related dienediones .

- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns.

Advanced Research Question

Q. How do reaction conditions influence the Z/E isomer ratio in conjugated dienedione synthesis?

Methodological Answer: The isomer ratio is sensitive to:

- Temperature : Higher temperatures favor thermodynamically stable isomers (e.g., 3E,5E).

- Solvent Polarity : Nonpolar solvents like toluene stabilize kinetic products (e.g., 3Z,5E) by reducing polar transition-state interactions .

- Catalytic Additives : Transition metals (e.g., Pd or Cu) may promote selective isomerization via π-complexation.

Basic Research Question

Q. What challenges arise in isolating this compound from its isomers, and how can they be mitigated?

Methodological Answer:

- Chromatographic Separation : Standard silica gel chromatography often fails due to similar Rf values. Alternatives:

- HPLC with Chiral Columns : Resolves enantiomers using cellulose-based stationary phases.

- Crystallization : Slow evaporation from dichloromethane/hexane mixtures may selectively crystallize the 3Z,5E isomer .

- Derivatization : Introducing bulky protecting groups (e.g., tert-butyldiphenylsilyl) can amplify physicochemical differences .

Advanced Research Question

Q. What role do transition metals play in catalytic mechanisms involving this compound?

Methodological Answer: Transition metals (e.g., Pd, Ru) facilitate:

- Oxidative Dehydrogenation : Metal catalysts enable cyclization reactions by abstracting hydrogen atoms from dienediones, forming macrocyclic lactams .

- Cross-Coupling : Palladium-mediated Suzuki or Heck reactions can functionalize the diketone moieties.

- Stereochemical Control : Chiral ligands (e.g., BINAP) induce asymmetry in downstream products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products